molecular formula C24H20FNO6S B2751103 (3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-36-9

(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2751103
CAS RN: 1114853-36-9
M. Wt: 469.48
InChI Key: PKVRZJIZJMZLNQ-UHFFFAOYSA-N
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Description

This compound is a derivative of diaryltetrahydroquinolin . It is synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .


Synthesis Analysis

The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N -furoylation processes .

Scientific Research Applications

Anticancer Properties

The compound has demonstrated potent anticancer activity. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer therapy. Researchers are investigating its mechanisms of action and potential synergies with existing chemotherapeutic agents .

Antibacterial Applications

In vitro studies have revealed that this compound exhibits antibacterial effects against various bacterial strains. It could serve as a valuable lead compound for developing novel antibacterial agents. Researchers are exploring its mode of action and optimizing its efficacy .

Antifungal Activity

The compound has shown promising antifungal properties. It inhibits fungal growth and disrupts fungal cell membranes. Investigating its selectivity and safety profiles is crucial for potential clinical applications .

Anti-Inflammatory Potential

Researchers have observed anti-inflammatory effects of this compound in preclinical models. It modulates inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Immunomodulation

The compound interacts with immune cells, affecting cytokine production and immune responses. Its immunomodulatory properties could be harnessed for autoimmune disorders or immunotherapy strategies .

NF-κB Inhibition

As an NF-κB inhibitor, this compound holds promise in anticancer drug research. NF-κB plays a crucial role in inflammation, cell survival, and immune responses. Targeting it could enhance cancer treatment outcomes .

Metabolic and Immunological Diseases

Structurally related compounds have been investigated as retinoid nuclear modulators. These agents are essential for treating metabolic and immunological disorders. Further exploration of this compound’s effects on retinoid pathways is warranted .

Potential Impact on Brain Disorders

Compounds with anti-inflammatory properties, like the one , may benefit brain disorders involving neuroinflammation. Understanding its effects on microglial activation and neuroprotective mechanisms is an active area of research .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic properties, given that similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . Further studies could also explore its potential applications in the production of new materials .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO6S/c1-30-18-8-6-17(7-9-18)26-14-23(33(28,29)22-11-5-16(25)13-19(22)26)24(27)15-4-10-20(31-2)21(12-15)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRZJIZJMZLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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